![molecular formula C24H15NS2 B13922036 Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
Bis(dibenzo[b,d]thiophen-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-Dibenzothienyl-3-dibenzothiophenamine: is a complex organic compound with the molecular formula C24H15NS2 and a molecular weight of 381.51 g/mol . This compound is characterized by the presence of two dibenzothiophene groups attached to an amine group, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-3-Dibenzothienyl-3-dibenzothiophenamine typically involves the reaction of dibenzothiophene derivatives with amine groups under controlled conditions. One common method involves the use of dibenzothiophene-3-boronic acid and dibenzothiophene-3-amine in a Suzuki coupling reaction . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-3-Dibenzothienyl-3-dibenzothiophenamine may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, automated purification systems such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-3-Dibenzothienyl-3-dibenzothiophenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using in the presence of a to reduce the thiophene rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings using reagents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid like .
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-3-Dibenzothienyl-3-dibenzothiophenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a due to its unique electronic properties.
Medicine: Explored for its potential and properties.
Industry: Utilized in the development of and .
Wirkmechanismus
The mechanism of action of N-3-Dibenzothienyl-3-dibenzothiophenamine involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins , leading to changes in their function. The compound’s unique structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription. Additionally, its interaction with proteins can lead to the inhibition of enzymatic activity, contributing to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N-3-Dibenzothienyl-3-dibenzothiophenamine can be compared with other similar compounds such as:
N-3-Dibenzothienylbenzamide: Similar in structure but with a benzamide group instead of an amine group.
Bis(dibenzo[b,d]thiophen-3-yl)amine: Another compound with two dibenzothiophene groups but different connectivity.
The uniqueness of N-3-Dibenzothienyl-3-dibenzothiophenamine lies in its specific arrangement of dibenzothiophene groups and its versatile reactivity, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C24H15NS2 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-dibenzothiophen-3-yldibenzothiophen-3-amine |
InChI |
InChI=1S/C24H15NS2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)26-21)25-16-10-12-20-18-6-2-4-8-22(18)27-24(20)14-16/h1-14,25H |
InChI-Schlüssel |
AZDGWBOGOBPZKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


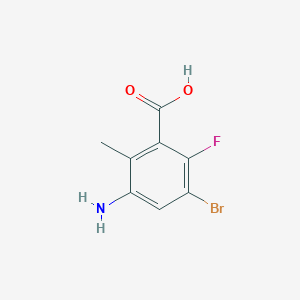

![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
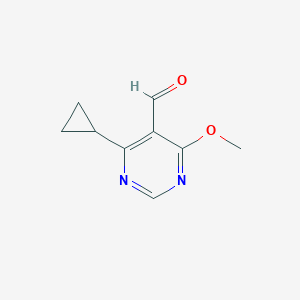
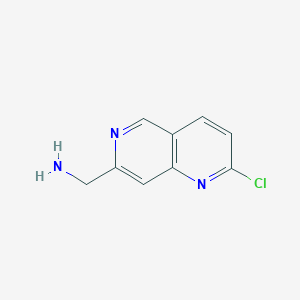
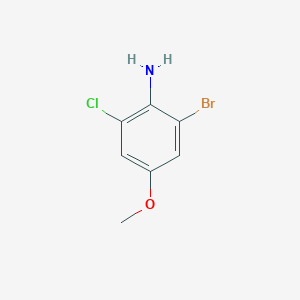
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

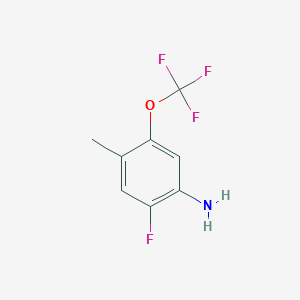

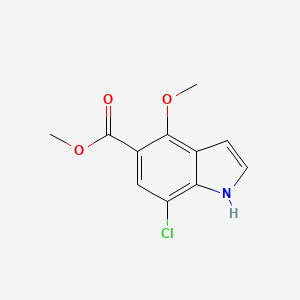
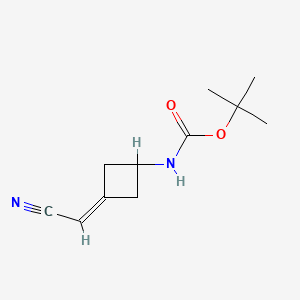
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
